molecular formula C17H25N5O3S B2929911 4-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320464-13-7

4-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2929911
CAS No.: 2320464-13-7
M. Wt: 379.48
InChI Key: ATONQPAVPYEMHY-UHFFFAOYSA-N
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Description

The compound “4-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and pyrazole rings. These rings can participate in a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Antimicrobial Activity : The synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives incorporating the sulfonyl moiety has been a focus of research due to their observed antimicrobial properties. Novel compounds prepared using specific sulfonamide-linked precursors demonstrated activity against various microbial strains, highlighting the potential of these derivatives in antimicrobial drug development (Ammar et al., 2004).

Antitumor Activity : A series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines carrying arylidene moieties, were synthesized and screened for in-vitro antitumor activity. Certain derivatives exhibited broad-spectrum antitumor activity, with one compound showing particular effectiveness against breast cancer T-47D cell line, suggesting the therapeutic potential of these synthesized compounds in cancer treatment (Rostom et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents was explored, leading to the creation of pyran, pyridine, and pyridazine derivatives. These compounds were tested for antibacterial activity, and several exhibited high activities, showcasing their utility in developing new antibacterial agents (Azab et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain pyrimidine or pyrazole rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for producing it in a more efficient or environmentally friendly manner .

Properties

IUPAC Name

4-methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-12-9-16(19-11-18-12)25-10-15-5-7-22(8-6-15)26(23,24)17-13(2)20-21(4)14(17)3/h9,11,15H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATONQPAVPYEMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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